methyl N-(3,4-dimethylphenyl)glycinate
Description
Methyl N-(3,4-dimethylphenyl)glycinate is a glycine derivative featuring a 3,4-dimethylphenyl substituent on the glycine nitrogen and a methyl ester group. These compounds are typically intermediates in organic synthesis, agrochemicals, or pharmaceuticals, leveraging their electron-rich aromatic substituents for tailored chemical interactions .
Properties
CAS No. |
126689-84-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(3,4-dimethylanilino)acetate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-5-10(6-9(8)2)12-7-11(13)14-3/h4-6,12H,7H2,1-3H3 |
InChI Key |
QTOKSMSEWAUPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) Methyl N-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Glycinate (Compound 6)
- Structure : Features a pyridinyl-ethenyl substituent instead of dimethylphenyl.
- Synthesis: Prepared via reaction of methyl glycinate hydrochloride with 2-cyano-2-(2-pyridinyl)ethenyl derivatives in high yields (89%) .
- Applications: Serves as a precursor for heterocyclic compounds, such as dimethylaminopropenoates, through reactions with Bredereck’s reagent .
b) Methyl N-(3,4-Dimethoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate (CAS 359027-98-8)
- Structure : Contains a dimethoxyphenyl group and a sulfonyl-protected nitrogen.
- Properties: Molecular formula C₁₈H₂₁NO₆S (FW 379.4), 95% purity. Discontinued commercially but historically used in specialized syntheses .
- Key Difference : The sulfonyl group increases steric hindrance and electron-withdrawing effects, altering reactivity compared to the simpler ester in the dimethylphenyl variant.
c) Pesticide Derivatives: Metalaxyl and Benalaxyl
- Structure : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) and methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (benalaxyl) .
- Applications : Broad-spectrum fungicides targeting oomycetes.
- Key Difference : The alanine backbone and acyl groups in these agrochemicals confer biological activity, whereas glycinate esters like methyl N-(3,4-dimethylphenyl)glycinate lack documented pesticidal use.
Data Table: Structural and Functional Comparison
Crystallographic and Computational Tools
The structural analysis of related compounds often employs programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of crystallographic data) .
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